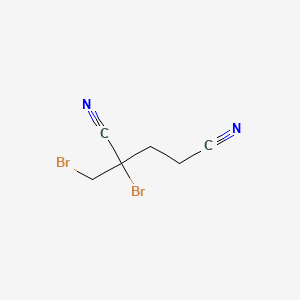

1,2-Dibrom-2,4-dicyanbutan

Übersicht

Beschreibung

Bromothalonil, auch bekannt als Methyldibromo-Glutaronitril, ist ein weit verbreitetes Konservierungsmittel, das in vielen Produkten der Körperpflege und Industrie verwendet wird. Es ist eine niedertoxische, breit wirksame Verbindung mit fungiziden, bakteriziden und algiziden Eigenschaften. Bromothalonil ist wirksam bei der Hemmung und Eliminierung des Wachstums von Bakterien, Pilzen und Algen .

Wissenschaftliche Forschungsanwendungen

Bromothalonil hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Konservierungsmittel in verschiedenen chemischen Formulierungen verwendet.

Biologie: Wirksam bei der Kontrolle des Wachstums von Bakterien, Pilzen und Algen in biologischen Studien.

Medizin: Wird in allergenen Epikutantests zur Diagnose von allergischer Kontaktdermatitis verwendet.

Wirkmechanismus

Der genaue Wirkmechanismus von Bromothalonil ist nicht vollständig geklärt. Es ist bekannt, dass es seine Wirkung durch Hemmung des Wachstums von Mikroorganismen entfaltet. Bromothalonil zielt auf die zellulären Prozesse von Bakterien, Pilzen und Algen ab und stört diese, was zu deren Eliminierung führt .

Wirkmechanismus

1,2-Dibromo-2,4-dicyanobutane, also known as Methyldibromoglutaronitrile, is a broad-spectrum microbicide used commercially in various consumer products .

Target of Action

The primary targets of 1,2-Dibromo-2,4-dicyanobutane are the free sulfhydryl groups present in the body . These groups play a crucial role in various biochemical reactions and maintaining the structural integrity of proteins.

Mode of Action

1,2-Dibromo-2,4-dicyanobutane interacts with its targets by undergoing a free sulfhydryl-dependent biotransformation pathway . This interaction results in the conversion of 1,2-Dibromo-2,4-dicyanobutane to its debrominated metabolite, 2-methyleneglutaronitrile .

Biochemical Pathways

The conversion of 1,2-Dibromo-2,4-dicyanobutane to 2-methyleneglutaronitrile involves the oxidation of two molecules of glutathione (GSH) to glutathione disulfide (GSSG) for every molecule of 1,2-Dibromo-2,4-dicyanobutane . This reaction can be represented as follows:

1,2-Dibromo-2,4-dicyanobutane+2 GSH→2-methyleneglutaronitrile+GSSG+2 HBr\text{1,2-Dibromo-2,4-dicyanobutane} + 2 \text{ GSH} \rightarrow \text{2-methyleneglutaronitrile} + \text{GSSG} + 2 \text{ HBr} 1,2-Dibromo-2,4-dicyanobutane+2 GSH→2-methyleneglutaronitrile+GSSG+2 HBr

Pharmacokinetics

After intravenous administration of 1,2-Dibromo-2,4-dicyanobutane to male Fischer 344 rats, it was observed to bind gradually to blood constituents . By 48 hours, approximately 12% of the total dose was covalently bound .

Result of Action

The consumption of free sulfhydryls associated with the biotransformation of 1,2-Dibromo-2,4-dicyanobutane is responsible for hemolysis . Furthermore, 1,2-Dibromo-2,4-dicyanobutane biotransformation is required for erythrocyte binding .

Action Environment

1,2-Dibromo-2,4-dicyanobutane is stable under normal conditions of use . It should be kept away from oxidizing agents, reducing agents, strong acids, and strong bases . Heating to decomposition may release carbon dioxide, carbon monoxide, nitrogen oxides, and halogenated compounds . Therefore, heat, open flames, and other potential sources of ignition should be avoided .

Biochemische Analyse

Biochemical Properties

Methyldibromoglutaronitrile plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting microbial cell membranes and inhibiting enzyme activity essential for microbial survival. The compound’s interaction with microbial enzymes leads to the inhibition of metabolic pathways, ultimately causing cell death . Methyldibromoglutaronitrile’s ability to bind to proteins and enzymes is crucial for its preservative function, ensuring the longevity and safety of cosmetic and industrial products.

Cellular Effects

Methyldibromoglutaronitrile affects various cell types and cellular processes. In human cells, it has been shown to cause allergic contact dermatitis, characterized by itching, burning, and blistering of the skin . This reaction is due to the compound’s ability to activate immune cells and trigger inflammatory pathways. Methyldibromoglutaronitrile influences cell signaling pathways, leading to the release of cytokines and other inflammatory mediators. Additionally, it can affect gene expression by altering the transcription of genes involved in immune responses and cellular metabolism .

Molecular Mechanism

At the molecular level, methyldibromoglutaronitrile exerts its effects through binding interactions with biomolecules. It binds to microbial enzymes, inhibiting their activity and disrupting essential metabolic processes . This inhibition leads to the accumulation of toxic intermediates and the depletion of vital metabolites, resulting in microbial cell death. In human cells, methyldibromoglutaronitrile can activate immune receptors, leading to the activation of signaling pathways that promote inflammation and allergic responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyldibromoglutaronitrile can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that methyldibromoglutaronitrile can degrade over time, leading to a decrease in its antimicrobial efficacy . Long-term exposure to methyldibromoglutaronitrile in in vitro and in vivo studies has demonstrated its potential to cause chronic skin irritation and sensitization .

Dosage Effects in Animal Models

The effects of methyldibromoglutaronitrile vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without causing significant adverse effects. At higher doses, methyldibromoglutaronitrile can cause toxic effects, including skin irritation, inflammation, and systemic toxicity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. High doses of methyldibromoglutaronitrile can lead to severe allergic reactions and toxicity in animal models .

Metabolic Pathways

Methyldibromoglutaronitrile is involved in various metabolic pathways, primarily related to its antimicrobial activity. It interacts with microbial enzymes, inhibiting key metabolic processes such as glycolysis and the tricarboxylic acid cycle . This inhibition disrupts the production of ATP and other essential metabolites, leading to microbial cell death. In human cells, methyldibromoglutaronitrile can affect metabolic flux and metabolite levels by altering enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, methyldibromoglutaronitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by factors such as its chemical properties, concentration, and the presence of other molecules. Methyldibromoglutaronitrile can accumulate in specific tissues, leading to localized effects and potential toxicity .

Subcellular Localization

Methyldibromoglutaronitrile’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . In microbial cells, methyldibromoglutaronitrile can localize to the cell membrane and cytoplasm, where it exerts its antimicrobial effects. In human cells, the compound can localize to the cytoplasm and nucleus, influencing gene expression and cellular responses .

Vorbereitungsmethoden

Bromothalonil wird aus Acrylnitril synthetisiert, um 2-Methylen-Glutaronitril zu erzeugen, das dann mit Brom umgesetzt wird. Das Verfahren umfasst die Dimerisierung von Acrylnitril in Gegenwart eines Katalysators bei 25-30 °C zur Bildung von 2-Methylen-Glutaronitril. Dieser Zwischenstoff wird dann bei 100 °C mit Brom umgesetzt, um Bromothalonil zu erhalten . Industrielle Produktionsverfahren umfassen die Verwendung von QuEChERS (schnell, einfach, günstig, effektiv, robust und sicher) in Kombination mit Gaschromatographie-Massenspektrometrie zur Rückstandsanalyse .

Analyse Chemischer Reaktionen

Bromothalonil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Bromothalonil kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Es kann reduziert werden, um weniger bromierte Derivate zu bilden.

Substitution: Bromothalonil kann Substitutionsreaktionen eingehen, bei denen Bromatome durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Brom für die Bromierung und verschiedene Reduktionsmittel für Reduktionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Bromothalonil ähnelt anderen Verbindungen wie Bronopol und Flutolanil. Bronopol ist eine antimikrobielle Verbindung, die als Biozid und Konservierungsmittel verwendet wird, während Flutolanil ein Fungizid ist, das zur Bekämpfung von Krankheiten in Nutzpflanzen eingesetzt wird. Bromothalonil ist aufgrund seiner breiten Wirkspektrum und seiner geringen Toxizität für verschiedene Anwendungen geeignet .

Ähnliche Verbindungen

- Bronopol

- Flutolanil

Eigenschaften

IUPAC Name |

2-bromo-2-(bromomethyl)pentanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVLDKHFGIVEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CBr)(C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024944 | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals with a pungent odor. Insoluble in water. Used as a preservative in latex paint, adhesives, etc., Crystals with a pungent odor; [CAMEO], WHITE CRYSTALS WITH PUNGENT ODOUR. | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °C | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in chloroform, ethyl acetate. Soluble in methanol, ethanol, ether., Very soluble in acetone, benzene, dimethylformamide, In water, 0.212 g/100 mL /SRC: 2.12X10+3 mg/L/, Solubility in water: none | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.970 g/mL at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00025 [mmHg], 6.7E-3 Pascal /SRC: 5.025X10-5 mm Hg/ at 25 °C | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Data in industry submissions indicate that Methyldibromo Glutaronitrile is used in cosmetic products as a 98.5% pure substance. Impurities found are as follows: water 1.5% (maximum); bromide 0.1% (maximum); total organic impurities 100 ppm (maximum); and iron 5 ppm (maximum). | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-white granular solid, Crystals from ethanol | |

CAS No. |

35691-65-7 | |

| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromothalonil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromothalonil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanedinitrile, 2-bromo-2-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-2,4-dicyanobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-(bromomethyl)pentanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIBROMO GLUTARONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX089CPS05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52 °C, 51-52 °C | |

| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDIBROMOGLUTARONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)

![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)